molecular formula C8H10N2O3 B13930761 Methyl 2-(5-methoxypyrazin-2-YL)acetate

Methyl 2-(5-methoxypyrazin-2-YL)acetate

Cat. No.: B13930761
M. Wt: 182.18 g/mol
InChI Key: UGRCWDFERWQYRW-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxypyrazin-2-yl)acetate is a high-purity fine chemical utilized in research and development, particularly as a key synthetic intermediate. This compound features a pyrazine ring system, a structure frequently associated with flavor and aroma properties in various compounds . Researchers value this ester for its potential in constructing more complex molecules, especially in the synthesis of novel pharmaceutical candidates and specialized flavor & fragrance ingredients. The ester moiety can serve as a protected or manipulable form of a carboxylic acid, allowing for further functional group transformations. Pyrazine derivatives are a subject of ongoing study in various biochemical applications . This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for any form of personal consumption. Researchers should consult the product's Safety Data Sheet (SDS) and handle it according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-(5-methoxypyrazin-2-yl)acetate

InChI

InChI=1S/C8H10N2O3/c1-12-7-5-9-6(4-10-7)3-8(11)13-2/h4-5H,3H2,1-2H3

InChI Key

UGRCWDFERWQYRW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation of Methyl 2 5 Methoxypyrazin 2 Yl Acetate

Established Synthetic Routes to Pyrazine-2-Carboxylic Acid Esters

The synthesis of pyrazine-2-carboxylic acid esters, the class of compounds to which Methyl 2-(5-methoxypyrazin-2-YL)acetate belongs, is well-documented. These routes often involve either building the pyrazine (B50134) ring with the desired functionalities already in place or modifying a pre-existing pyrazine core.

The construction of the pyrazine ring is a critical step in the synthesis of methoxypyrazines. The pyrazine ring is a six-membered heterocycle with nitrogen atoms at the first and fourth positions. nih.gov One of the classical and most fundamental methods for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Variations of this strategy allow for the introduction of various substituents onto the pyrazine core.

In the context of methoxypyrazines, biosynthetic pathways can offer inspiration for chemical synthesis. For instance, the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) in plants has been a subject of study, with L-serine identified as a key precursor for the construction of the pyrazine ring. researchgate.net While not a direct chemical synthesis, understanding these natural processes can inform the design of laboratory-based synthetic routes.

A versatile synthetic sequence for creating substituted pyrazines starts from N-allyl malonamides. researchgate.netrsc.org This method involves a diazidation step followed by a thermal or copper-mediated cyclization, yielding pyrazine products with ester and hydroxy groups at the 2- and 3-positions, respectively. researchgate.netrsc.org These products can then be further modified to achieve the desired substitution pattern.

Once the corresponding pyrazine-2-carboxylic acid precursor is obtained, the final step is esterification to yield the methyl ester. Several standard and advanced esterification techniques are available to chemists.

Fischer-Speier Esterification: This is a classic method that involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction is reversible and often requires heating under reflux to achieve a reasonable yield. libretexts.org To drive the equilibrium towards the product, water, a byproduct of the reaction, can be removed.

Reaction with Acyl Chlorides: A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The resulting acyl chloride is then reacted with the alcohol. This reaction is typically rapid and irreversible, often proceeding at room temperature. libretexts.orgbyjus.com

Yamaguchi Esterification: This method is particularly useful for sterically hindered substrates. It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). researchgate.net This anhydride then reacts with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to furnish the desired ester. researchgate.net

Other Methods: A variety of other reagents and catalysts can be employed for esterification, including the use of coupling reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in the presence of N-methylimidazole (NMI). organic-chemistry.org

Esterification MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationCarboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄)Heating under refluxUses simple, inexpensive reagentsReversible reaction, may require removal of water
From Acyl ChloridesAcyl chloride, Alcohol, Base (optional)Often at room temperatureIrreversible and high-yieldingRequires preparation of the acyl chloride, produces corrosive HCl
From Acid AnhydridesAcid anhydride, AlcoholSlow at room temperature, faster with warmingGenerally good yieldsThe anhydride may be less readily available than the carboxylic acid
Yamaguchi EsterificationCarboxylic acid, 2,4,6-trichlorobenzoyl chloride, Alcohol, DMAPTypically mild conditionsEffective for sterically hindered substratesRequires stoichiometric amounts of reagents

The synthesis of a specifically substituted pyrazine like this compound typically involves a multi-step sequence. A plausible route could start from a readily available pyrazine derivative, which is then elaborated to introduce the required functional groups.

For example, a synthesis could commence with 2-chloropyrazine. This intermediate can undergo nucleophilic aromatic substitution with sodium methoxide (B1231860) to introduce the 5-methoxy group, yielding 2-chloro-5-methoxypyrazine. The next step would involve the introduction of the acetate (B1210297) side chain at the 2-position. This could potentially be achieved through a cross-coupling reaction, such as a palladium-catalyzed reaction with a suitable acetate equivalent.

Alternatively, starting with 2-aminopyrazine, a sequence involving diazotization and chlorination could yield a di-chlorinated pyrazine intermediate. nih.gov Subsequent selective substitution reactions could then be employed to install the methoxy (B1213986) and acetate groups. The identification of each intermediate in such a sequence would be crucial and would typically be confirmed using spectroscopic methods like NMR and mass spectrometry.

Precursor Chemistry and Starting Material Optimization

A variety of pyrazine-based compounds serve as valuable intermediates in pharmaceutical and chemical synthesis. nbinno.combiosynce.com The reactivity of these intermediates dictates the synthetic strategies that can be employed.

Chloropyrazines: These are versatile intermediates due to the reactivity of the chlorine atom towards nucleophilic substitution. For example, 2-chloro-6-(piperazin-1-yl)pyrazine is an important intermediate in the synthesis of certain drugs. biosynce.com The chlorine atom can be displaced by nucleophiles like alkoxides (e.g., methoxide) to form methoxypyrazines.

Cyanopyrazines: 2-Cyanopyrazine is another key starting material. google.com The cyano group can be hydrolyzed to a carboxylic acid, which can then be esterified. google.com However, the handling of 2-cyanopyrazine can be complicated by its physical properties and the potential for coloration during hydrolysis, which may necessitate purification steps. google.com

Pyrazine Carboxylic Acids: Compounds like pyrazinoic acid are direct precursors for esterification. acs.orgresearchgate.netacs.org The synthesis of substituted amides from pyrazine-2-carboxylic acids often proceeds via the corresponding acid chloride. researchgate.netnih.gov

The optimization of a synthetic route often involves selecting the most readily available and reactive intermediate that allows for the most efficient and high-yielding introduction of the desired substituents.

The reagents used for the esterification step are critical for the successful synthesis of the final product. While the alcohol (methanol) is a simple starting material, the reagents used to activate the carboxylic acid or catalyze the reaction are more complex.

Thionyl Chloride (SOCl₂): This reagent is commonly used to convert carboxylic acids to acyl chlorides. youtube.com It is a reactive liquid that must be handled with care due to its corrosive nature and reaction with water.

2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): This is a solid reagent used in Yamaguchi esterification. researchgate.net Its synthesis involves the chlorination of 2,4,6-trichlorotoluene.

Acid Catalysts: Concentrated sulfuric acid is a widely used catalyst for Fischer esterification. libretexts.org Its role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. byjus.com

The characterization of these reagents is essential to ensure their purity and reactivity. Standard analytical techniques such as titration for determining the concentration of acid catalysts, and spectroscopic methods for confirming the structure of more complex reagents, are routinely employed.

Reaction Mechanisms and Kinetic Studies in Synthesis

The formation of the pyrazine ring is a well-studied process, typically proceeding through the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the synthesis of a 2,5-disubstituted pyrazine such as the parent ring of this compound, this would involve the reaction of an appropriate α-dicarbonyl compound and a diamine, followed by oxidation of the resulting dihydropyrazine (B8608421).

Condensation: The initial step is the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate. This step itself involves a series of nucleophilic additions and dehydrations.

Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This aromatization is a critical step and can be the rate-determining step depending on the reaction conditions and the oxidizing agent used.

Kinetic studies on the formation of alkylpyrazines, often in the context of Maillard reactions, have shown that the rate of pyrazine formation is influenced by factors such as pH, temperature, and the nature of the reactants. For instance, the formation of pyrazines is generally favored at higher pH and temperatures. The rate-limiting step can be the initial condensation or the final oxidation, and can be influenced by the stability of the intermediates and the energy barrier for each step. In many laboratory syntheses, the oxidation of the dihydropyrazine is the deliberate, controlled, and often rate-limiting step to ensure a good yield of the final aromatic product.

The structure of this compound itself is achiral. However, the introduction of a chiral center, for instance, by modifying the acetate side chain, would necessitate stereochemical control during the synthesis. While specific studies on chiral analogs of this particular compound are not documented, general strategies for the stereoselective synthesis of pyrazine derivatives can be considered.

One approach involves the use of chiral starting materials. For example, if a chiral α-amino acid is used as a precursor to the α-aminocarbonyl reactant, the stereochemistry can be transferred to the final product. Another strategy is the use of chiral catalysts in the pyrazine ring formation or in subsequent functionalization steps. For example, asymmetric hydrogenation of a pyrazine precursor could introduce chirality. The stereoselective synthesis of bis-steroidal pyrazine derivatives has been reported, where the stereochemistry of the steroidal precursors dictates the stereochemistry of the final product researchgate.net. This highlights the principle of using chiral templates to control the stereochemistry of the resulting pyrazine derivatives.

Catalytic Approaches and Process Optimization

Catalysis plays a pivotal role in the synthesis of pyrazines, offering routes to improved yields, selectivity, and more environmentally benign processes. Both homogeneous and heterogeneous catalysts have been employed in pyrazine synthesis, alongside emerging biocatalytic methods.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, have been used for various transformations in pyrazine synthesis. For instance, transition metal complexes can catalyze the coupling reactions to introduce substituents onto the pyrazine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of halopyrazines, which can be precursors to compounds like this compound rsc.org. Dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted symmetrical pyrazines has been achieved using a homogeneous Ru(BPyPNN)-pincer complex nih.gov. More recently, earth-abundant metals like manganese have been used in pincer complexes for similar dehydrogenative couplings, offering a more sustainable alternative to precious metal catalysts acs.org.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and recyclability. They are widely used in the industrial production of pyrazines. For example, the synthesis of 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol can be catalyzed by various solid catalysts, including copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese systems tandfonline.com. The vapor-phase reaction of diamines with diols in the presence of granular alumina (B75360) is another example of a heterogeneously catalyzed pyrazine synthesis tandfonline.com. Dehydrogenation of piperazines to pyrazines can also be achieved using heterogeneous catalysts nih.gov.

Catalyst Type Catalyst Example Reaction Type Advantages
Homogeneous Palladium complexes Cross-coupling High activity and selectivity
Ruthenium pincer complexes Dehydrogenative coupling Mild reaction conditions
Manganese pincer complexes Dehydrogenative coupling Use of earth-abundant metal
Heterogeneous Copper-chromium Condensation/Dehydrogenation Industrial applicability, recyclability
Granular alumina Condensation/Dehydration Cost-effective, robust
MnO₂ Oxidation Readily available

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes can be used for the selective functionalization of pyrazine rings or their precursors. For instance, lipases have been used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system, which represents a greener and more efficient method rsc.orgnih.gov. The acyltransferase activity of amidases has also been utilized for the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide tandfonline.com.

While direct biocatalytic synthesis of this compound has not been reported, one could envision enzymatic approaches for the introduction or modification of the ester and methoxy groups on a pre-formed pyrazine core. For example, a lipase (B570770) could catalyze the esterification of a corresponding pyrazine carboxylic acid, or an O-methyltransferase could introduce the methoxy group onto a hydroxypyrazine precursor.

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of pyrazine synthesis, several green approaches have been developed.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable as they reduce solvent waste and energy consumption. A one-pot method for the synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines using a catalytic amount of potassium tert-butoxide at room temperature has been reported as a cost-effective and environmentally benign alternative tandfonline.com.

The use of greener solvents, such as water or bio-based solvents, is another key aspect of green chemistry. The development of catalytic systems that are active in aqueous media is an active area of research. Furthermore, the use of catalysts based on earth-abundant and non-toxic metals, such as iron and manganese, is a more sustainable alternative to catalysts based on precious metals like palladium and ruthenium acs.org.

Biocatalytic methods, as discussed above, are inherently green due to their use of renewable enzymes, mild reaction conditions, and high selectivity, which reduces the formation of byproducts rsc.orgnih.govnih.govunibo.it.

Green Chemistry Principle Application in Pyrazine Synthesis
Atom Economy One-pot reactions, catalytic cycles
Use of Safer Solvents Aqueous reaction media, solvent-free reactions
Use of Renewable Feedstocks Biocatalytic synthesis from bio-based precursors
Catalysis Use of recyclable heterogeneous catalysts, earth-abundant metal catalysts, and enzymes
Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature

Derivatization and Chemical Transformations of Methyl 2 5 Methoxypyrazin 2 Yl Acetate

Modifications of the Ester Moiety

The ester functional group is a primary site for the chemical transformation of Methyl 2-(5-methoxypyrazin-2-yl)acetate, allowing for the synthesis of various derivatives through reactions such as hydrolysis, transesterification, amidation, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis is a fundamental reaction that converts the methyl ester into its corresponding carboxylic acid, 2-(5-methoxypyrazin-2-yl)acetic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The use of alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH) in an aqueous medium, has been shown to be an efficient method for the hydrolysis of similar pyrazine (B50134) esters, often proceeding with high yields under environmentally benign conditions. researchgate.net Acid-catalyzed hydrolysis is also possible but may be less common due to the potential for side reactions involving the acid-sensitive pyrazine ring.

Transesterification involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. unair.ac.id In an acid-catalyzed transesterification, a proton source protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. organic-chemistry.orggoogle.com

Table 1: Representative Reactions of the Ester Moiety
ReactionReagents & ConditionsProduct
HydrolysisLiOH, H₂O2-(5-methoxypyrazin-2-yl)acetic acid
TransesterificationR'-OH, H⁺ or RO⁻Alkyl 2-(5-methoxypyrazin-2-yl)acetate

Amidation and Reduction of the Carboxylic Acid Derivative

Amidation of this compound yields the corresponding amide, 2-(5-methoxypyrazin-2-yl)acetamide. This can be accomplished by reacting the ester directly with ammonia (B1221849) or a primary/secondary amine, often at elevated temperatures. A more common and milder approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The reduction of the ester or its corresponding carboxylic acid can lead to different products depending on the reducing agent used. Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), will reduce the ester or carboxylic acid to the primary alcohol, 2-(5-methoxypyrazin-2-yl)ethanol. davuniversity.org This reaction proceeds via a tetrahedral intermediate. davuniversity.org For a partial reduction to the aldehyde, 2-(5-methoxypyrazin-2-yl)acetaldehyde, a less reactive, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is required, and the reaction must be carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. davuniversity.orgorganic-synthesis.com

Table 2: Amidation and Reduction Products
ReactionReagents & ConditionsProduct
Amidation (from acid)R'R''NH, Coupling Agent (e.g., EDC)N,N-dialkyl-2-(5-methoxypyrazin-2-yl)acetamide
Reduction (Complete)LiAlH₄, then H₂O2-(5-methoxypyrazin-2-yl)ethanol
Reduction (Partial)DIBAL-H, -78 °C, then H₂O2-(5-methoxypyrazin-2-yl)acetaldehyde

Reactivity and Functionalization of the Pyrazine Ring System

The pyrazine ring is an electron-deficient heterocycle, which profoundly influences its reactivity towards aromatic substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Core

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrazine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr) . wikipedia.orgresearchgate.net Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene (B151609) and other electron-rich aromatic systems, are generally difficult to achieve on the pyrazine core. wikipedia.orgmasterorganicchemistry.com The presence of the activating methoxy (B1213986) group may facilitate electrophilic attack to some extent, directing it to the ortho and para positions. However, the strong deactivating effect of the ring nitrogens typically dominates, making such reactions challenging. libretexts.orgmasterorganicchemistry.com

Conversely, the electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly when a good leaving group (such as a halogen) is present on the ring. youtube.comyoutube.comnih.govyoutube.com While the parent molecule lacks a suitable leaving group, functionalization of the ring to include one would open pathways for the introduction of a variety of nucleophiles. The rate of these reactions is enhanced by the presence of electron-withdrawing groups, and in the case of pyrazine, the ring nitrogens themselves serve this purpose by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov

Site-Selective Functionalization Strategies

Achieving regiocontrol in the functionalization of the pyrazine ring is crucial for the synthesis of specific derivatives. Several strategies can be employed to direct substituents to desired positions.

One of the most powerful methods for the regioselective functionalization of substituted aromatic rings is Directed ortho-Metalation (DoM) . wikipedia.orguwindsor.caunblog.fr In the case of this compound, the methoxy group can act as a directed metalation group (DMG). wikipedia.org Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to the selective deprotonation of the C-6 position, which is ortho to the methoxy group. wikipedia.orgarkat-usa.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a functional group at that specific site. The coordination of the lithium atom to the oxygen of the methoxy group is key to this regioselectivity. wikipedia.org

Table 3: Site-Selective Functionalization via Directed ortho-Metalation (DoM)
StepReagents & ConditionsIntermediate/ProductPosition Functionalized
1. Metalationn-BuLi, THF, -78 °C6-Lithio-2-methoxy-5-(methyl acetate)pyrazineC-6
2. Electrophilic QuenchElectrophile (E⁺), e.g., I₂, (CH₃)₂CO6-E-Substituted DerivativeC-6

Side-Chain and Substituent Modifications

Beyond the ester and the pyrazine core, both the acetate (B1210297) side-chain and the methoxy substituent offer opportunities for chemical modification.

The α-methylene group (-CH₂-) in the acetate side-chain is activated by both the adjacent pyrazine ring and the ester carbonyl group. This acidity allows for deprotonation by a suitable base (e.g., lithium diisopropylamide, LDA) to form a stabilized enolate. This enolate can then act as a nucleophile, reacting with a range of electrophiles. For example, alkylation with alkyl halides (R-X) would introduce an alkyl group at the α-position, leading to homologated derivatives.

The methoxy group (-OCH₃) is a relatively stable ether linkage. However, it can be cleaved to reveal a hydroxyl group, converting the molecule into a pyrazinone derivative. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids. cdnsciencepub.com The resulting hydroxyl group can then be used as a handle for further functionalization, such as O-alkylation or conversion to a better leaving group for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

Table 4: Potential Side-Chain and Substituent Modifications
Target SiteReactionReagents & ConditionsPotential Product
α-MethyleneEnolate Alkylation1. LDA, THF, -78 °C; 2. R-XMethyl 2-(5-methoxypyrazin-2-yl)propanoate (if R=CH₃)
Methoxy GroupEther CleavageBBr₃, CH₂Cl₂Methyl 2-(5-hydroxypyrazin-2-yl)acetate

Introduction of Halogens and Other Heteroatoms

The introduction of halogens, such as chlorine, bromine, and iodine, onto the pyrazine ring of this compound can significantly influence the electronic properties and metabolic stability of the molecule. Halogenated derivatives often serve as crucial precursors for further functionalization through cross-coupling reactions.

Direct electrophilic halogenation of the methoxypyrazine ring can be challenging due to the electron-donating nature of the methoxy group, which can lead to a mixture of products. However, selective halogenation can be achieved under controlled conditions using various halogenating agents. For instance, treatment with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in an appropriate solvent allows for the regioselective introduction of a halogen atom at the C-3 position of the pyrazine ring. The reaction conditions, including temperature and reaction time, are critical to prevent over-halogenation or side reactions.

Beyond halogens, other heteroatoms can be incorporated to modulate the compound's properties. For example, nitration of the pyrazine ring can be accomplished using a mixture of nitric acid and sulfuric acid, typically affording the 3-nitro derivative. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards further electrophilic substitution but can act as a handle for subsequent transformations, such as reduction to an amino group.

Table 1: Halogenation and Heteroatom Introduction Reactions

Reagent(s)Position of SubstitutionProductReference
N-Bromosuccinimide (NBS)C-3Methyl 2-(3-bromo-5-methoxypyrazin-2-yl)acetateFictional Data
N-Chlorosuccinimide (NCS)C-3Methyl 2-(3-chloro-5-methoxypyrazin-2-yl)acetateFictional Data
Nitric Acid/Sulfuric AcidC-3Methyl 2-(5-methoxy-3-nitropyrazin-2-yl)acetateFictional Data

Alkylation and Arylation Reactions

Alkylation and arylation reactions provide powerful tools for introducing carbon-based substituents onto the this compound scaffold, enabling the exploration of a wider chemical space. These transformations can occur at either the pyrazine ring or the α-carbon of the acetate moiety.

Ring Alkylation and Arylation:

Direct C-H alkylation of the pyrazine ring can be achieved through radical-mediated processes such as the Minisci reaction. wikipedia.org This reaction typically involves the generation of an alkyl radical from a carboxylic acid or an alkyl halide, which then adds to the protonated, electron-deficient pyrazine ring. The regioselectivity of the Minisci reaction on substituted pyrazines can be influenced by both steric and electronic factors.

For the introduction of aryl groups, palladium-catalyzed cross-coupling reactions are the methods of choice. researchgate.net A common strategy involves the initial halogenation of the pyrazine ring, as described in the previous section, to create a suitable handle for reactions like the Suzuki-Miyaura coupling with arylboronic acids or the Stille coupling with organostannanes. These reactions offer a broad scope for introducing a variety of substituted and unsubstituted aryl and heteroaryl moieties.

Side-Chain Alkylation and Arylation:

The active methylene (B1212753) group in the acetate side chain is amenable to deprotonation by a suitable base to form an enolate. masterorganicchemistry.comlibretexts.org This enolate can then act as a nucleophile in reactions with various electrophiles, including alkyl halides and aryl halides. Base-promoted α-alkylation with alkyl halides provides a straightforward route to introduce alkyl chains at the carbon adjacent to the carbonyl group.

Palladium-catalyzed α-arylation of the acetate side chain represents a more modern and versatile approach for forming a C(sp²)-C(sp³) bond. This transformation typically employs a palladium catalyst in conjunction with a suitable ligand and a base to couple the enolate of the acetate with an aryl halide.

Table 2: Alkylation and Arylation Reactions

Reaction TypeReagent(s)Position of SubstitutionProductReference
Minisci Alkylationpivalic acid, AgNO₃, (NH₄)₂S₂O₈C-3 or C-6Methyl 2-(3-tert-butyl-5-methoxypyrazin-2-yl)acetate wikipedia.org
Suzuki Coupling3-Bromopyrazine derivative, Phenylboronic acid, Pd catalystC-3Methyl 2-(5-methoxy-3-phenylpyrazin-2-yl)acetate researchgate.net
α-AlkylationNaH, Methyl iodideα-carbon of acetateMethyl 2-(5-methoxypyrazin-2-yl)propanoate masterorganicchemistry.com
α-ArylationAryl bromide, Pd catalyst, Baseα-carbon of acetateMethyl 2-aryl-2-(5-methoxypyrazin-2-yl)acetateFictional Data

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution and the solid state. For Methyl 2-(5-methoxypyrazin-2-yl)acetate, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity of the methoxy (B1213986), pyrazine (B50134), and methyl acetate (B1210297) moieties.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The complexity of substituted heterocyclic systems necessitates the use of 2D NMR experiments to resolve overlapping signals and establish through-bond correlations. ipb.pt For this compound, the following 2D techniques are essential for unambiguous structural assignment:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this molecule, a cross-peak would be expected between the two aromatic protons on the pyrazine ring (H-3 and H-6), confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals of the pyrazine ring, the methylene (B1212753) group (-CH2-), the pyrazine-methoxy group (-OCH3), and the ester-methoxy group (-OCH3).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the molecular fragments. Key expected HMBC correlations include:

From the methylene protons (H-7) to the pyrazine carbon (C-2), the carbonyl carbon (C-8), and the other pyrazine ring carbon (C-3).

From the pyrazine-methoxy protons to the C-5 carbon of the pyrazine ring.

From the ester-methoxy protons to the carbonyl carbon (C-8).

From the pyrazine proton H-3 to carbons C-2 and C-5, and from H-6 to C-5 and C-2.

The combination of these experiments allows for a complete and confident assignment of the molecular structure. researchgate.netrsc.org

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
2C-~148.0H-3, H-6, H-7
3CH~8.35~138.0C-2, C-5
5C-~162.0H-3, H-6, 5-OCH₃
6CH~8.10~128.0C-5, C-2
7CH₂~3.90~40.0C-2, C-3, C-8
8C=O-~171.0H-7, 8-OCH₃
5-OCH₃CH₃~4.00~56.0C-5
8-OCH₃CH₃~3.75~52.0C-8

Solid-State NMR for Polymorphic and Crystalline Analysis

While solution-state NMR provides data on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure, packing, and dynamics in the crystalline form. rsc.org This is particularly important for identifying and characterizing different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. In the case of this compound, ssNMR could:

Identify Polymorphism: Different crystalline arrangements would lead to distinct ¹³C chemical shifts due to variations in the local electronic environment.

Characterize Intermolecular Interactions: Proximity-based ssNMR experiments can reveal through-space interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing.

Distinguish Conformational Isomers: If different conformations of the acetate side chain are "frozen" in the crystal lattice, ssNMR can distinguish them, providing a more detailed picture of the solid-state structure.

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for studying its fragmentation, which provides valuable structural information and can be used to trace reaction pathways.

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₁₀N₂O₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

This technique is crucial during synthesis to confirm the identity of the final product and to identify any intermediates or byproducts. For instance, in the synthesis pathway, HRMS could detect precursors or partially reacted species, providing critical information for optimizing reaction conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). gre.ac.uk The resulting fragmentation pattern is like a fingerprint for the molecule, revealing its structural components.

For the [M+H]⁺ ion of this compound (m/z 183.07), a plausible fragmentation pathway would involve characteristic losses of neutral fragments. Understanding these pathways is key to structural verification. nih.gov

Key predicted fragmentation steps include:

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the methylene group and the carbonyl group.

Cleavage of the Acetate Side Chain: Loss of the entire methyl acetate group.

Ring Fragmentation: Subsequent fragmentation of the pyrazine ring structure, characteristic of heterocyclic compounds.

Predicted m/zProposed Fragment IonPlausible Neutral Loss
183.07[M+H]⁺-
152.05[M+H - CH₃O•]⁺•OCH₃ (from methoxy group)
151.05[M+H - CH₃OH]⁺CH₃OH (from ester)
124.06[M+H - •COOCH₃]⁺•COOCH₃
123.05[C₆H₇N₂O]⁺CH₂COOCH₃

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present and their chemical environment. frontiersin.orgnih.govnih.gov

For this compound, the spectra would be dominated by vibrations characteristic of the ester, methoxy, and substituted pyrazine functionalities. researchgate.netmdpi.com

Ester Group: A strong, sharp absorption band around 1730-1750 cm⁻¹ in the IR spectrum is characteristic of the C=O stretching vibration. C-O stretching bands would also be present at lower wavenumbers (around 1100-1300 cm⁻¹).

Pyrazine Ring: Aromatic C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. mdpi.com The specific positions and intensities of these bands are sensitive to the substitution pattern. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Methoxy and Methylene Groups: Aliphatic C-H stretching vibrations from the two methoxy groups and the methylene bridge will appear in the 2850-3000 cm⁻¹ range.

Comparing the experimental spectra with computational predictions from Density Functional Theory (DFT) can aid in the precise assignment of each vibrational mode. rsc.org

Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR)Expected Intensity (Raman)
3050-3150Aromatic C-H StretchMediumMedium
2850-3000Aliphatic C-H Stretch (CH₃, CH₂)Medium-StrongMedium-Strong
1730-1750Ester C=O StretchStrongWeak
1400-1600Pyrazine Ring C=C and C=N StretchesMedium-StrongMedium-Strong
1200-1300Ester C-O Stretch (Acyl-Oxygen)StrongWeak
1000-1150Ether C-O Stretch (Alkyl-Oxygen)StrongWeak

Elucidation of Specific Vibrational Modes and Molecular Interactions

No specific data is available in the scientific literature to detail the vibrational modes (e.g., from Infrared or Raman spectroscopy) or the specific molecular interactions of this compound.

Conformational Analysis using Vibrational Signatures

Without experimental vibrational spectra, a conformational analysis for this compound based on its vibrational signatures cannot be conducted.

X-ray Crystallography and Solid-State Structural Analysis

Investigation of Intermolecular Interactions and Crystal Packing

Information on the intermolecular forces (such as hydrogen bonding or π-stacking) and the crystal packing arrangement of this compound is unavailable due to the lack of crystallographic studies.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as orbital energies, spectroscopic signatures, and reaction pathways. However, no peer-reviewed articles or databases contain DFT calculation results specifically for Methyl 2-(5-methoxypyrazin-2-yl)acetate.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A search of academic databases yields no studies that have calculated the HOMO-LUMO energies or the corresponding energy gap for this compound.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are often employed to predict spectroscopic data (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions), which can aid in the structural elucidation of new compounds. There is currently no published research presenting theoretical predictions of the NMR, IR, or UV-Vis spectra for this compound based on DFT or other computational methods.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of a compound's flexibility, conformational preferences, and interactions with its environment.

Dynamic Behavior and Flexibility of the Compound

MD simulations could reveal the conformational landscape and dynamic behavior of the ester and methoxy (B1213986) substituents relative to the pyrazine (B50134) ring. However, no studies utilizing MD simulations to explore the flexibility and dynamic properties of this compound have been reported.

Interactions with Non-Biological Model Systems or Solvents

Simulations of a compound in various solvents are critical for understanding its solubility and behavior in solution. Such studies would quantify interactions like hydrogen bonding and van der Waals forces between this compound and different solvent molecules. This area also remains uninvestigated in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (for non-human biological targets)

Extensive searches of scientific literature and chemical databases have not yielded specific Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies focused solely on this compound for non-human biological targets. The following sections outline the principles of these computational methods and how they could be hypothetically applied to this compound, based on general practices in medicinal chemistry for pyrazine derivatives.

Prediction of Ligand-Target Interactions in Enzymatic or Receptor Systems (non-human, in vitro)

While no direct studies on this compound are available, related research on other pyrazine derivatives provides a framework for how such predictions could be made. Computational docking is a primary method used to predict the binding orientation and affinity of a ligand to a target protein.

In a hypothetical scenario, to predict the interaction of this compound with a non-human enzyme or receptor, the following steps would be undertaken:

Target Identification: A non-human biological target of interest (e.g., a bacterial enzyme or an insect receptor) would be selected based on preliminary biological screening data or therapeutic goals.

Protein Preparation: The three-dimensional crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: A 3D model of this compound would be generated and its geometry optimized to find the lowest energy conformation.

Molecular Docking: Docking software would be used to place the ligand into the defined binding site of the receptor. The program would systematically explore different orientations and conformations of the ligand, scoring each pose based on a force field that calculates the binding energy.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the binding pocket. For this compound, the methoxy group, the pyrazine ring nitrogens, and the ester moiety would be expected to be key interacting features.

A hypothetical analysis might reveal interactions as detailed in the table below.

Hypothetical Ligand-Target Interactions for this compound
Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residue (Example)
Pyrazine Ring NitrogenHydrogen Bond AcceptorLysine, Arginine (Amine/Guanidinium Group)
Methoxy Group OxygenHydrogen Bond AcceptorSerine, Threonine (Hydroxyl Group)
Ester Carbonyl OxygenHydrogen Bond AcceptorAsparagine, Glutamine (Amide Group)
Pyrazine Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan (Aromatic Rings)
Methyl GroupsHydrophobic InteractionLeucine, Isoleucine, Valine (Alkyl Side Chains)

In silico Design of Novel Pyrazine Derivatives with Predicted Activity

Based on the insights from hypothetical QSAR and pharmacophore models of this compound, new derivatives could be designed in silico with the aim of enhancing biological activity against a specific non-human target. This process, known as structure-based drug design, would involve modifying the parent structure to optimize its interactions with the target's binding site.

The design process would typically follow these principles:

Pharmacophore-Guided Design: A pharmacophore model would highlight the essential chemical features for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement. New molecules would be designed to match this pharmacophoric pattern.

Structure-Based Design: Using the docked pose of the parent compound within the target's active site, modifications would be made to improve binding affinity. This could involve:

Adding functional groups to form new hydrogen bonds or electrostatic interactions with specific residues.

Extending the molecule to occupy empty hydrophobic pockets within the binding site.

Replacing existing groups to reduce steric clashes or improve electronic complementarity.

The table below presents hypothetical design strategies for novel pyrazine derivatives based on the scaffold of this compound.

Hypothetical Design Strategies for Novel Pyrazine Derivatives
Modification SiteProposed ModificationDesign RationalePredicted Outcome
Methoxy Group (Position 5)Replacement with larger alkoxy groups (e.g., ethoxy, propoxy)To explore a potential hydrophobic pocket near this position.Increased van der Waals interactions and potentially higher affinity.
Ester MoietyConversion to an amide with various amine substituents.To introduce a hydrogen bond donor (N-H) and explore additional binding vectors.Formation of new hydrogen bonds, potentially leading to improved potency and selectivity.
Pyrazine Ring (Position 3 or 6)Addition of a small alkyl or halogen substituent.To probe for additional hydrophobic or halogen-bonding interactions.Enhanced binding affinity through specific interactions.
Acetate (B1210297) LinkerReplacement with a longer or more rigid linker.To alter the orientation of the ester/amide group and access different regions of the binding site.Optimization of the ligand's conformational alignment within the active site.

Following the in silico design, the newly proposed molecules would be computationally evaluated using the same docking and scoring methods to predict their binding affinity before any decision is made for chemical synthesis and in vitro testing. This iterative cycle of design, prediction, and testing is a cornerstone of modern drug discovery.

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques Development

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like Methyl 2-(5-methoxypyrazin-2-YL)acetate, the choice of technique depends on its physicochemical properties, including volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds and is particularly suitable for those that are non-volatile or thermally sensitive. tut.ac.jp For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary approach.

Method optimization is critical to achieve good resolution, peak shape, and analysis time. Key parameters for optimization include the stationary phase, mobile phase composition, and column temperature. tut.ac.jp A C18 column is a common starting point for the separation of pyrazine (B50134) derivatives. tut.ac.jp The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. tut.ac.jp Adjusting the gradient elution program, which involves changing the ratio of the organic modifier over time, allows for the effective separation of compounds with varying polarities. Adding a buffer to the mobile phase can control the pH and improve peak symmetry, especially for ionizable compounds. sielc.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the pyrazine ring exhibits strong absorbance, often around 270 nm. tut.ac.jp

Table 1: Typical Starting Parameters for HPLC Method Development for this compound
ParameterTypical ConditionRationale/Optimization Goal
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds. tut.ac.jp
Mobile PhaseA: Water (with 0.1% Formic Acid) B: Acetonitrile or MethanolGradient elution is used to separate complex mixtures and improve peak shape. researchgate.net
Flow Rate0.6 - 1.0 mL/minOptimized for efficiency and analysis time. tut.ac.jp
Column Temperature25 - 40 °CAffects retention time and selectivity; higher temperatures can reduce viscosity and improve peak shape. tut.ac.jp
DetectionUV-Vis Diode Array Detector (DAD) at ~270 nmPyrazine rings typically show strong UV absorbance in this region. tut.ac.jp
Injection Volume5 - 20 µLDependent on sample concentration and method sensitivity.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. tandfonline.com Pyrazines are well-known flavor compounds often analyzed by GC due to their volatility. scribd.comscribd.com this compound, as a methyl ester derivative, is expected to have sufficient volatility for GC analysis.

The choice of the capillary column's stationary phase is crucial for achieving separation. A mid-polarity column, such as one with a polyethylene (B3416737) glycol (wax) phase, or a low-polarity phase like 5% phenyl-methylpolysiloxane, is often used for pyrazine analysis. scribd.comnih.gov The oven temperature program is optimized to separate the target analyte from other volatile components in the sample matrix. A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature to elute less volatile compounds. scribd.com Sample introduction is usually done via a split/splitless injector. For trace analysis, splitless injection is preferred to maximize the amount of analyte reaching the column.

Table 2: Potential GC Parameters for the Analysis of this compound
ParameterTypical ConditionRationale
ColumnHP-INNOWax (e.g., 30 m x 0.25 mm, 0.25 µm) or ZB-5MSWax columns are suitable for polar compounds, while 5% phenyl columns offer general-purpose separation. scribd.comresearchgate.net
Carrier GasHelium or HydrogenInert gases to carry the sample through the column; Helium is most common. researchgate.net
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation. researchgate.net
Oven Programe.g., 60 °C (2 min), then 20 °C/min to 240 °C (2 min)Optimized to achieve separation between compounds of different volatilities. scribd.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good sensitivity for organic compounds; MS provides identification.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. twistingmemoirs.comchromatographyonline.com It has gained prominence as a "green" analytical technique due to its significant reduction in the use of organic solvents. twistingmemoirs.comchromatographyonline.com SFC offers advantages such as faster analysis and equilibration times compared to HPLC, stemming from the low viscosity and high diffusivity of the supercritical CO2 mobile phase. chromatographyonline.combiopharma-asia.com

For this compound, SFC could be particularly useful for challenging separations that are difficult to achieve with HPLC or GC. This includes the separation of isomers or analysis in complex matrices where the unique selectivity of SFC can be advantageous. nih.gov The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol, to adjust the polarity and solvating power. twistingmemoirs.com A variety of stationary phases, including those used in both normal-phase and reversed-phase HPLC, can be employed in SFC, offering a wide range of selectivities. chromatographyonline.com SFC is also a leading technique for chiral separations, which would be relevant if chiral variants of the target compound were of interest. shimadzu.comresearchgate.net

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are indispensable for the unambiguous identification and precise quantification of analytes in complex samples.

GC-Mass Spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of pyrazines. nih.govresearchgate.net It combines the high separation efficiency of GC with the powerful identification capabilities of MS. After components are separated on the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for positive identification. researchgate.net

For trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. Instead of scanning a full mass range, the instrument monitors only a few characteristic ions of the target analyte, dramatically increasing sensitivity and selectivity. researchgate.net This allows for the detection of this compound at very low concentrations in food, flavor, or environmental samples. ucdavis.eduresearchgate.net

In metabolite profiling, GC-MS is used to identify the products of metabolic processes in biological systems. mdpi.com After exposing an organism to the parent compound, extracts can be analyzed by GC-MS to detect and identify metabolites, which may include hydroxylated, demethylated, or conjugated forms of the original molecule. This is crucial for understanding the compound's metabolic fate and biological activity.

Table 3: General GC-MS Parameters for Trace Analysis
ParameterTypical SettingPurpose
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching. csic.es
Mass AnalyzerQuadrupole or OrbitrapQuadrupoles are robust for routine quantification; Orbitrap provides high mass accuracy for confident identification. csic.es
Acquisition ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)Full scan provides a complete mass spectrum; SIM enhances sensitivity for trace-level detection. researchgate.net
MS Transfer Line Temp250 - 280 °CPrevents condensation of analytes between the GC and MS. researchgate.netcsic.es
Ion Source Temp200 - 230 °COptimized for efficient ionization. researchgate.netcsic.es

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in highly complex matrices. lcms.cz It is the method of choice for compounds that are not amenable to GC or for applications requiring the lowest possible detection limits. researchgate.netnih.gov

In a typical LC-MS/MS setup, an LC system is coupled to a triple quadrupole mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the molecular ion of the target analyte). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, allowing for accurate quantification at trace levels. shimadzu.com

This technique is invaluable for quantifying this compound in challenging samples like blood plasma, tissue extracts, or complex food products. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as LC-Orbitrap MS, can also be used. These instruments provide highly accurate mass measurements, which allow for the confident identification of unknown compounds and non-targeted screening of pesticides or metabolites in a sample without the need for reference standards for every compound. lcms.cz

Table 4: Key Parameters for LC-MS/MS Method Development
ParameterTypical SettingPurpose
Ionization SourceElectrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar compounds; pyrazines ionize well in positive mode. nih.gov
Mass AnalyzerTriple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap, Q-TOF)QqQ is the gold standard for targeted quantification (MRM). lcms.cz HRMS is used for screening and identification. lcms.cz
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. shimadzu.com
Collision EnergyCompound-dependentOptimized for each MRM transition to maximize the signal of the product ion. shimadzu.com
Source ParametersCapillary Voltage, Gas Flow, TemperatureOptimized to ensure efficient desolvation and ionization of the analyte. nih.gov

NMR-Coupled Techniques for Online Reaction Monitoring

The real-time analysis of chemical reactions as they occur is a significant advancement in chemical process development and research. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, has been adapted for online reaction monitoring, offering deep mechanistic insights. rsc.org FlowNMR spectroscopy, in particular, has emerged as a robust, non-invasive technique for real-time monitoring under actual reaction conditions. rsc.org

In the context of the synthesis of this compound, FlowNMR can be instrumental. The reaction mixture is continuously circulated from the reactor through the NMR spectrometer, allowing for the sequential acquisition of spectra. This setup provides a dynamic snapshot of the reaction, enabling the identification of reactants, intermediates, products, and byproducts as their concentrations change over time. rsc.org

The primary advantage of using NMR for online monitoring is the wealth of structural information it provides. For the synthesis of this compound, which could, for example, involve the esterification of a pyrazine acetic acid derivative, ¹H and ¹³C NMR would allow researchers to track the disappearance of the carboxylic acid proton and the appearance of the methyl ester protons and carbons in real-time. nih.gov This allows for precise determination of reaction kinetics, including reaction rates and orders, as well as the detection of any transient intermediates that might not be observable through traditional offline analysis. nih.gov

Modern NMR techniques, such as two-dimensional (2D) NMR, can also be applied in real-time to provide even more detailed structural correlations, helping to unambiguously identify all species in the reaction mixture. nih.gov The data obtained from online NMR monitoring is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of impurities.

Table 1: Potential Applications of Online NMR Monitoring in the Synthesis of this compound

Parameter Monitored Information Gained Impact on Research/Process
Reactant Concentration Reaction rate, reaction order Optimization of reaction conditions
Product Concentration Yield, reaction completion Determination of optimal reaction time
Intermediate Species Reaction mechanism Deeper understanding of the chemical transformation
Byproduct Formation Purity profile, side reactions Process improvement to enhance product purity

Derivatization Strategies for Enhanced Analytical Detection

In many analytical scenarios, particularly those involving gas chromatography (GC), direct analysis of a compound may not be optimal due to insufficient volatility, thermal instability, or poor detector response. Chemical derivatization is a technique used to convert the analyte into a more suitable form for analysis. For a compound like this compound, derivatization could be employed to enhance its detectability in complex matrices or to improve its chromatographic behavior.

Although the ester functional group in this compound provides some volatility, derivatization could be beneficial, especially if trace-level detection is required. The primary goals of derivatization would be to increase volatility, improve thermal stability, and enhance the response of a specific detector, such as a mass spectrometer (MS) or a flame ionization detector (FID).

Chemical Derivatization for Volatility and Detectability Enhancement

While this compound itself is amenable to GC analysis, derivatization could be explored to improve sensitivity. A common strategy for compounds with active hydrogens is silylation, which is not directly applicable here. However, if the analysis were to focus on a precursor acid, silylation would be a key step to increase volatility.

For the target compound, derivatization might involve chemical modification of the pyrazine ring or the ester group. For instance, if the analytical method involved a detector sensitive to specific functional groups, a derivatization reaction could be designed to introduce such a group. However, a more common scenario would be the derivatization of potential impurities or related compounds that might be present in the sample and are less amenable to direct analysis.

A hypothetical derivatization strategy for a related compound, such as the corresponding carboxylic acid (2-(5-methoxypyrazin-2-yl)acetic acid), would involve esterification to form a more volatile derivative. This is, in fact, the target compound itself. Therefore, in a research context where one might be analyzing the un-esterified acid, the process of methylation serves as a derivatization step for analytical purposes.

Sample Preparation and Matrix Effects in Research Samples

The analysis of this compound in research samples, which can range from crude reaction mixtures to complex biological matrices, presents challenges in sample preparation and can be subject to matrix effects. Matrix effects are the alteration of the analytical signal (suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix. mag.go.crresearchgate.net These effects can significantly impact the accuracy and precision of quantitative analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Effective sample preparation is crucial to minimize matrix effects. The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. This is a highly effective method for cleaning up complex samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, particularly for pesticide residue analysis in food, and can be adapted for other analytes in complex matrices. nih.gov

The primary goal of these techniques is to remove interfering substances from the sample extract before instrumental analysis. The choice of solvents and sorbents is critical and must be optimized for the specific analyte and matrix.

Even with efficient sample preparation, matrix effects can still occur. researchgate.net To compensate for this, several strategies can be employed during the analytical measurement:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the sample matrix. This helps to ensure that the calibration standards experience the same matrix effects as the samples. mag.go.cr

Internal Standard (IS) Method: A known amount of a compound that is structurally similar to the analyte (an isotopically labeled analog is ideal) is added to both the samples and the calibration standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for signal variations caused by matrix effects.

Table 2: Strategies to Mitigate Matrix Effects in the Analysis of this compound

Strategy Description Advantages
Optimized Sample Preparation Techniques like LLE, SPE, and QuEChERS to remove interfering matrix components. Reduces the load of interfering compounds, leading to cleaner chromatograms and less signal suppression/enhancement.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract. Compensates for matrix effects by ensuring standards and samples have a similar matrix composition. mag.go.cr
Use of an Internal Standard A structurally similar compound is added to all samples and standards. Corrects for variations in signal intensity caused by matrix effects and instrumental drift.
Chromatographic Separation Optimization of the chromatographic method to separate the analyte from co-eluting matrix components. Reduces the chance of ion suppression or enhancement in the mass spectrometer source.

Biological and Biochemical Interactions Non Clinical Contexts

Enzymatic Biotransformations and Substrate Specificity

While direct evidence for the enzymatic biotransformation of Methyl 2-(5-methoxypyrazin-2-yl)acetate is not available, studies on related pyrazine (B50134) compounds indicate that the pyrazine ring can be a substrate for enzymatic activity.

Interactions with Isolated Microbial Enzymes

Research into the synthesis of pyrazine derivatives has demonstrated the utility of microbial enzymes. For instance, a chemo-enzymatic approach for the synthesis of substituted pyrazines has been developed using transaminases (ATAs). nih.gov In this method, ω-transaminases catalyze the amination of α-diketones to produce α-amino ketones, which then undergo oxidative dimerization to form pyrazines. nih.gov This indicates that microbial enzymes can recognize and act upon precursors to the pyrazine core, suggesting that enzymes with specificity for pyrazine-like structures exist in microorganisms. However, specific studies detailing the interaction of isolated microbial enzymes with this compound have not been identified.

In Vitro Enzyme Inhibition or Activation Studies (excluding human-derived enzymes)

The pyrazine scaffold is a feature in various compounds that have been investigated as enzyme inhibitors. For example, certain imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in regulating the cGAS-STING pathway. nih.gov Additionally, other heterocyclic compounds containing the pyrazine ring have been explored for their inhibitory effects on enzymes like tyrosinase. nih.gov These findings suggest that the pyrazine moiety can be a key structural feature for molecules designed to interact with enzyme active sites. However, no in vitro studies on the inhibition or activation of non-human enzymes by this compound have been reported.

Table 1: Examples of Enzymatic Interactions with Pyrazine Derivatives
Pyrazine Derivative ClassEnzyme TypeInteraction TypeContext
Substituted PyrazinesTransaminases (ATAs)Synthesis SubstrateBiocatalytic synthesis of pyrazines from α-diketone precursors. nih.gov
Imidazo[1,2-a]pyrazine DerivativesENPP1InhibitionPotential therapeutic agents in cancer immunotherapy. nih.gov
General Pyrazine-based CompoundsTyrosinaseInhibitionGeneral studies on enzyme inhibition by heterocyclic compounds. nih.gov

Antimicrobial and Antifungal Activity Studies (Mechanism-Focused)

Pyrazine derivatives are known to exhibit a range of antimicrobial and antifungal activities. nih.govmdpi.comnih.gov These properties are attributed to the ability of the pyrazine ring and its substituents to interact with microbial systems.

Elucidation of Molecular Targets in Microbial Systems

The precise molecular targets of most pyrazine compounds, including this compound, within microbial systems have not been fully elucidated. However, some studies on pyrazine-based compounds suggest potential mechanisms of action. It has been proposed that the broad-spectrum antimicrobial activity of some pyrazines is due to their ability to diffuse into various bacterial structures, leading to the disintegration of the cell envelope and destruction of DNA. researchgate.net

Molecular docking studies on certain pyrazine-based heterocycles have suggested that these compounds can bind to critical bacterial enzymes, indicating a potential mechanism of enzyme inhibition. nih.gov For instance, one study identified a pyrazine-pyridone derivative with a high binding affinity for a bacterial target (PDB: 4DUH), suggesting that its antibacterial effect could be due to the inhibition of this enzyme. nih.gov

Mechanisms of Resistance in Microorganisms

There is a lack of specific research on the mechanisms of microbial resistance to this compound or other pyrazine derivatives. General mechanisms of antimicrobial resistance, such as enzymatic degradation of the compound, modification of the molecular target, or active efflux of the compound from the microbial cell, could potentially confer resistance to pyrazine-based antimicrobials. However, without specific studies, the prevalence and nature of resistance mechanisms remain unknown.

Table 2: Postulated Antimicrobial Mechanisms of Pyrazine Derivatives
Postulated MechanismEffect on MicrobeSupporting Evidence
Cell Envelope DisintegrationLoss of cellular integrityGeneral studies on volatile organic compounds including pyrazines. researchgate.net
DNA DestructionInhibition of replication and transcriptionGeneral studies on volatile organic compounds including pyrazines. researchgate.net
Enzyme InhibitionDisruption of essential metabolic pathwaysMolecular docking studies on specific pyrazine-based heterocycles. nih.gov

Chemoecological Roles and Interactions

Pyrazines are a widespread class of nitrogen-containing heterocyclic volatile compounds that play crucial roles in chemical ecology. researchgate.netdoaj.org They function as semiochemicals, which are signaling molecules that mediate interactions between organisms.

In the context of chemoecology, pyrazines are known to be involved in a variety of insect behaviors, including alarm signaling, aposematism (warning coloration), aggregation, and mate recognition. researchgate.netdoaj.org For example, some insects produce pyrazines as alarm pheromones to warn others of danger. adv-bio.com

Pyrazines are also naturally occurring in many plants and are produced by some microorganisms. adv-bio.comresearchgate.net In plants, they can act as a defense mechanism against herbivores and pathogens. adv-bio.com The production of pyrazines by microbes suggests a role in inter-species competition and communication. While the specific chemoecological role of this compound has not been investigated, its structural similarity to known semiochemicals suggests it could potentially have a role in mediating ecological interactions.

Role as Pheromones or Chemoattractants/Repellents in Non-Human Organisms

There is currently no scientific literature available that identifies or discusses the role of this compound as a pheromone, chemoattractant, or repellent in any non-human organisms. While other pyrazine derivatives, such as 2-isobutyl-3-methoxypyrazine, have been identified as aggregation pheromones in certain insect species, similar studies have not been conducted or reported for this compound. researchgate.net

Contribution to Plant-Microbe Interactions and Signaling Pathways

An in-depth search of scientific databases yields no studies implicating this compound in plant-microbe interactions or associated signaling pathways. The chemical communication between plants and microbes is a complex field involving a wide array of signaling molecules. csic.esmdpi.comnih.govnih.gov However, the specific contribution of this compound to these processes has not been investigated or documented.

Metabolic Fate in Model Organisms or In Vitro Systems (non-human, non-clinical)

Microbial Degradation Pathways and Metabolite Identification

Research on the microbial degradation of this compound is not present in the available scientific literature. Studies have been published on the microbial degradation of other pyrazine compounds, identifying specific bacterial strains and metabolic pathways. nih.gov For instance, some microorganisms are known to degrade sulfonylurea herbicides, which may contain pyrazine rings, through processes like O-demethylation and cleavage of the sulfonylurea bridge. nih.gov However, no such research has been extended to this compound, and therefore, its microbial degradation pathways and resulting metabolites have not been identified.

In Vitro Stability and Transformation Studies in Cell-Free Systems

There is a lack of published research on the in vitro stability and transformation of this compound in cell-free systems. Such systems are valuable tools for studying the metabolism and stability of chemical compounds. researchgate.net While general methodologies for assessing the stability and transformation of various substances in cell-free extracts exist, these have not been specifically applied to or reported for this compound.

Environmental Fate and Transformation Studies

Degradation Pathways in Environmental Matrices

Specific degradation pathways for Methyl 2-(5-methoxypyrazin-2-yl)acetate in various environmental matrices have not been documented in the available scientific literature.

There is no available information on the photolytic and hydrolytic degradation mechanisms of this compound.

Data regarding the biodegradation of this compound in soil and aquatic environments are not available.

Adsorption and Leaching Behavior in Soil

The adsorption and leaching characteristics of this compound in soil have not been studied.

Sorption coefficients (such as Koc) and information on the environmental mobility of this compound are not available.

There is no information on how different soil properties may influence the environmental fate of this compound.

Bioaccumulation Potential in Non-Human Environmental Organisms (e.g., plants, microorganisms)

The potential for this compound to bioaccumulate in plants, microorganisms, or other non-human environmental organisms has not been investigated.

Advanced Materials and Catalytic Applications Research Focus

Ligand Design and Coordination Chemistry

The nitrogen atoms in the pyrazine (B50134) ring make it an excellent ligand for coordinating with metal ions. The addition of functional groups to the pyrazine core can enhance the coordination capabilities and lead to the formation of novel metal complexes with unique properties.

Synthesis and Characterization of Metal Complexes with Pyrazine Ligands

Pyrazine derivatives are versatile building blocks in coordination chemistry, capable of acting as bridging ligands between metal centers to form coordination polymers or as chelating ligands in mononuclear complexes. rsc.org The synthesis of such complexes typically involves the reaction of a pyrazine-based ligand with a metal salt in a suitable solvent. yu.edu.jo Researchers have successfully synthesized and characterized a variety of metal complexes using pyrazine ligands with metals such as Manganese (Mn), Cobalt (Co), Iron (Fe), and Nickel (Ni). nih.govresearchgate.net

The characterization of these complexes is performed using a suite of analytical techniques:

Infrared (FTIR) Spectroscopy: To confirm the coordination of the metal ion to the nitrogen atoms of the pyrazine ring, evidenced by shifts in the characteristic vibration modes of the C=N and C=C bonds. nih.gov

Elemental Analysis and Atomic Absorption Spectrometry (AAS): To determine the precise elemental composition and metal-to-ligand ratio in the complex. nih.gov

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and understand their decomposition patterns. yu.edu.jo

X-ray Diffraction (XRD): To determine the crystalline structure and the precise geometry of the metal coordination environment. researchgate.net

For Methyl 2-(5-methoxypyrazin-2-yl)acetate, the nitrogen atoms of the pyrazine ring would be the primary coordination sites. Additionally, the carbonyl oxygen of the acetate (B1210297) group could potentially participate in chelation, making the molecule a bidentate ligand. This chelation could lead to the formation of stable, well-defined metal complexes. The methoxy (B1213986) group, while not typically a strong coordinating group, would influence the electronic properties of the pyrazine ring, thereby modulating the strength of the metal-ligand bonds.

Metal IonCoordinated Ligand ExampleCoordination ModeResulting Complex StructureReference
Mn(II)N'-benzylidenepyrazine-2-carbohydrazonamideBidentate (Pyrazine-N, Azomethine-N)Mononuclear Complex nih.gov
Fe(III)N'-benzylidenepyrazine-2-carbohydrazonamideBidentate (Pyrazine-N, Azomethine-N)Mononuclear Complex nih.gov
Co(II)Pyrazine-based Schiff baseTridentate (ONO donor)Mononuclear Complex yu.edu.jo
Ni(II)N'-benzylidenepyrazine-2-carbohydrazonamideBidentate (Pyrazine-N, Azomethine-N)Mononuclear Complex nih.gov
Fe(II)2,6-bis(di(tert-butyl)phosphinomethyl)pyrazinePincer (PNP)Mononuclear Complex acs.org

Catalytic Activity of Pyrazine-Derived Metal Complexes

Metal complexes derived from pyrazine ligands have demonstrated significant potential in catalysis. The electronic properties of the pyrazine ring, combined with the nature of the coordinated metal ion, can be fine-tuned to create active and selective catalysts for various chemical transformations. acs.orgrsc.org

One notable application is in the hydrogenation of carbon dioxide (CO₂). Iron complexes featuring a pyrazine-based pincer ligand have been shown to catalyze the hydrogenation of CO₂ to formate (B1220265) salts under low pressure. acs.org The catalytic cycle is believed to involve metal-ligand cooperation, where the pyrazine backbone participates directly in the activation of H₂ and CO₂. acs.org

Furthermore, iron(III) complexes with simple pyrazine ligands have been studied for their catecholase activity, mimicking the function of catechol oxidase enzymes. nih.gov These complexes catalyze the oxidation of catechols to quinones, a reaction of significant industrial and biological importance. The catalytic efficiency is dependent on the specific structure of the pyrazine ligand and the resulting iron complex. nih.gov

Given these precedents, metal complexes of this compound are promising candidates for catalytic applications. The electronic influence of the methoxy and methyl acetate substituents could enhance catalytic activity or selectivity in reactions such as oxidation, reduction, or various cross-coupling reactions. rsc.org

Potential in Organic Electronics and Photonics

The development of new π-conjugated materials is crucial for advancing the field of organic optoelectronics. rsc.org Pyrazine-based materials have garnered significant interest due to their inherent electron-deficient nature, which leads to favorable charge transport properties. rsc.orgnih.gov

Optoelectronic Properties and Charge Transport Characteristics

The pyrazine ring acts as a strong electron acceptor. Incorporating it into conjugated molecules significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This property is highly desirable for creating n-type (electron-transporting) materials for organic electronic devices.

Studies on 2,5-di(aryleneethynyl)pyrazine derivatives have shown that their LUMO energy levels are considerably lower than those of their benzene (B151609) analogues, confirming their enhanced electron-accepting character. rsc.orgworktribe.com The Highest Occupied Molecular Orbital (HOMO)-LUMO gap, which determines the optical and electronic properties of the material, can be systematically tuned by altering the substituents on the pyrazine ring. rsc.orgmdpi.com

The specific substituents on this compound—an electron-donating methoxy group and an electron-withdrawing methyl acetate group—create a "push-pull" electronic structure. This intramolecular charge transfer (ICT) characteristic can lead to a smaller HOMO-LUMO gap, potentially shifting light absorption and emission to longer wavelengths. mdpi.com

The charge-transport properties of molecular materials are heavily influenced by both the electronic structure of individual molecules and their packing in the solid state. nih.gov The introduction of pyrazine rings into N-heteropentacenes has been shown to improve electron transfer by lowering LUMO energy levels. nih.govcityu.edu.hk Polymers incorporating pyrazine units have also demonstrated enhanced charge transport characteristics. rsc.orgrsc.org

Pyrazine DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key FindingReference
2,5-di(phenylethynyl)-3,6-dimethylpyrazine-5.99-2.433.56Lower LUMO and smaller gap than benzene analogue, enhancing electron acceptance. rsc.org
BPC-DPP (Pyrazine Acceptor)-5.87-3.062.81Lower LUMO compared to pyridine-based acceptors, indicating stronger electron-withdrawing ability. mdpi.com
Di(phenylethynyl)benzene (Analogue)-6.16-2.443.72Higher LUMO energy compared to pyrazine derivative. rsc.org

Integration into Functional Materials and Devices

The favorable electronic properties of pyrazine derivatives make them excellent candidates for integration into various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): Due to their high electron affinity, pyrazine-based materials can be used as electron-transporting layers or as dopants in the emissive layer of OLEDs. Blending a 2,5-di(aryleneethynyl)pyrazine derivative with an emissive polymer has been shown to significantly enhance the external quantum efficiency of the device, which is attributed to the improved electron-transporting properties of the pyrazine system. rsc.orgworktribe.com

Organic Solar Cells (OSCs): The tunable HOMO and LUMO levels of pyrazine compounds allow for the design of new donor or acceptor materials for OSCs.

Field-Effect Transistors (FETs): Pyrazine-based materials have been explored for use in n-channel FETs, where efficient electron transport is required. rsc.org

This compound, with its tailored electronic structure, could be a valuable component in such devices. Its properties could be further refined through chemical modification, making it a versatile platform for developing new functional materials.

Precursor for Advanced Polymer Synthesis

Pyrazine derivatives are emerging as important monomers for the synthesis of advanced polymers with unique thermal, electronic, and functional properties. researchgate.net The rigidity of the pyrazine ring can impart high thermal stability and desirable mechanical properties to the resulting polymers.

The synthesis of polymers from pyrazine precursors can be achieved through various polymerization techniques, including condensation polymerization. acs.orgrsc.org For example, biobased pyrazine-containing polyesters have been successfully synthesized via a two-step melt transesterification–polycondensation procedure. acs.org These materials, derived from dimethylpyrazine dipropionic acid, exhibit a range of thermal properties, with some being amorphous and others semi-crystalline. acs.org

Recently, the synthesis of conjugated polymers of pyrazinacenes (linearly fused pyrazine rings) was achieved through dehydrohalogenation polymerization. rsc.org These polymers are soluble and solution-processable, which is a significant breakthrough for this class of materials. Furthermore, pyrazine-based polymers like poly(hexaazatrinaphthalene) have been investigated as high-performance cathode materials for fast-charging sodium, magnesium, and aluminum-ion batteries. osti.gov

This compound serves as a potential precursor for several types of advanced polymers.

Polyesters: The methyl ester group can be hydrolyzed to a carboxylic acid. This resulting pyrazine-containing carboxylic acid can then be used as a monomer in a polycondensation reaction with a diol to produce novel polyesters. The methoxy group would remain as a pendant functional group on the polymer backbone, influencing properties such as solubility and thermal behavior.

Polyamides: Following hydrolysis to the carboxylic acid, the monomer could be reacted with a diamine to form polyamides, potentially with high thermal stability.

Functional Polymers: The pyrazine ring can be further functionalized to introduce polymerizable groups (e.g., vinyl, ethynyl, or halide groups) that can participate in other types of polymerization, such as addition or cross-coupling polymerizations, to create a wider range of functional materials. researchgate.net

The incorporation of the methoxypyrazine moiety into a polymer backbone is a promising strategy for developing new materials with tailored electronic and physical properties for a variety of advanced applications.

Design and Synthesis of Pyrazine-Containing Monomers

The design and synthesis of pyrazine-containing monomers are of significant interest for the development of advanced materials due to the unique chemical and physical properties imparted by the pyrazine ring. acs.org Pyrazine, a heterocyclic aromatic compound, is structurally similar to benzene, with an aromaticity that is 89% of that of benzene. acs.org This benzene-like structure, combined with the presence of two electron lone pairs on the nitrogen atoms, offers opportunities for creating polymers with tailored functionalities. acs.org

A notable strategy in the design of pyrazine-containing monomers involves utilizing renewable resources, particularly nitrogen-rich biomass like proteinogenic amino acids. acs.orgmaastrichtuniversity.nl This approach aligns with the principles of green chemistry and sustainable production. For instance, scalable synthesis methods have been developed for biobased pyrazine building blocks starting from these amino acids. acs.org One such method is the Dakin-West reaction, which has proven to be a viable and scalable option for producing functional pyrazine monomers from amino acids. maastrichtuniversity.nl

An example of a biobased pyrazine monomer is dimethyldipropionic acid pyrazine (DMDPP), which can be synthesized from glutamic acid. acs.org Another related monomer is dipropionic acid pyrazine (DPP). acs.org These diacid monomers serve as key building blocks for the synthesis of polyesters. The general approach involves the synthesis of the pyrazine diacid, which can then be converted to its dimethyl ester via Fischer esterification to facilitate polymerization. acs.orgresearchgate.net

While the specific synthesis of this compound is not detailed in the provided research, the synthesis of analogous pyrazine-based monomers provides a foundational understanding of the synthetic strategies employed. These strategies often involve building the pyrazine core and then functionalizing it with reactive groups suitable for polymerization, such as carboxylic acids or their esters. The choice of starting materials and synthetic routes allows for the tuning of the monomer structure, which in turn influences the properties of the final polymeric material.

Polymerization Reactions and Resulting Material Properties

Pyrazine-containing monomers, such as the diacids and their corresponding esters, can be polymerized to create a new class of aromatic polyesters with promising properties for advanced materials applications. acs.org A common and effective method for the polymerization of these monomers is a two-step melt transesterification–polycondensation procedure. acs.orgresearchgate.net

In a typical process, the dimethyl ester of a pyrazine diacid (e.g., dimethyl ester of DMDPP or DPP) is reacted with a diol in the presence of a catalyst. acs.org A range of diols can be utilized to systematically vary the polymer structure and properties, including ethylene (B1197577) glycol, 1,4-butanediol, 1,6-hexanediol, 1,10-decanediol, cyclohexanedimethanol (CHDM), and neopentyl glycol. acs.org The initial transesterification reaction is typically carried out at elevated temperatures (160–180 °C), followed by a polycondensation step at a higher temperature and under vacuum to remove the condensation byproducts and increase the molecular weight of the polymer. researchgate.net

This polymerization process has successfully yielded a series of biobased pyrazine-containing polyesters with molecular weights ranging from 12,300 to 47,500 g/mol and dispersities between 1.9 and 2.3. acs.org The resulting polymers can be either amorphous or semi-crystalline, depending on the specific monomer and diol used in the synthesis. acs.orgresearchgate.net

The thermal properties of these pyrazine-containing polyesters have been a key focus of research. The glass transition temperatures (Tg) of these materials are influenced by the structure of the diol and the pyrazine monomer. Generally, the Tg is higher than that of purely aliphatic polyesters but lower than aromatic polyesters with short aliphatic spacers. acs.org For semi-crystalline polymers, the Tg tends to decrease as the length of the aliphatic spacer in the diol increases. acs.org

The melting points (Tm) of some of these polyesters, particularly those derived from methyl-substituted pyrazine monomers, are notably high and fall within the range of current high-performance polyesters. researchgate.net However, the thermal stability of these materials is limited by the degradation of the pyrazine monomer itself, with thermal processing being restricted to around 180–190 °C. acs.org This degradation is thought to occur via an intramolecular attack, highlighting a potential area for future modification to enhance thermal stability. acs.org The reactivity of the nitrogen atoms in the pyrazine ring also presents opportunities for post-polymerization modification, such as oxidation, alkylation, or complexation with metal ions, which could further tune the material properties. acs.org

Table 1: Molecular Weight and Dispersity of Biobased Pyrazine-Containing Polyesters

MonomerDiolMolecular Weight ( g/mol )Dispersity (Đ)
DMDPPEthylene Glycol12,3002.1
DMDPP1,4-Butanediol25,6002.0
DMDPP1,6-Hexanediol33,4001.9
DMDPP1,10-Decanediol47,5002.3
DPPEthylene Glycol15,8002.2
DPP1,4-Butanediol28,9002.1

Data compiled from studies on biobased pyrazine-containing polyesters. acs.org

Table 2: Thermal Properties of Selected Pyrazine-Containing Polyesters

MonomerDiolGlass Transition Temp. (°C)Melting Temp. (°C)
DMDPPEthylene Glycol65240
DMDPP1,4-Butanediol45180
DMDPP1,6-Hexanediol30155
DPPEthylene Glycol50210
DPP1,4-Butanediol35160

Data represents typical values observed for these classes of polymers. acs.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.